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Abstract
The proto-oncogenic non-receptor tyrosine kinase p60c-Src is a critical regulator of a myriad of

cellular processes, including proliferation, differentiation, survival, and migration. Its enzymatic

activity is tightly controlled, and its dysregulation is frequently implicated in the progression of

various human cancers. The specificity of p60c-Src's kinase activity is paramount to its

function, ensuring the precise phosphorylation of its downstream targets. This technical guide

provides an in-depth exploration of the structural basis for p60c-Src substrate recognition,

detailing the roles of its functional domains, the kinetics of substrate binding, and the

experimental methodologies used to elucidate these interactions. This document is intended to

serve as a comprehensive resource for researchers and drug development professionals

seeking to understand and target the intricate mechanisms governing p60c-Src's function.

Introduction to p60c-Src Structure and Function
p60c-Src is the archetypal member of the Src family of kinases (SFKs) and is a modular protein

comprised of several functional domains: an N-terminal myristoylation signal, a unique domain,

a Src Homology 3 (SH3) domain, a Src Homology 2 (SH2) domain, a catalytic (SH1) domain,

and a C-terminal regulatory tail.[1] The SH2 and SH3 domains are crucial for mediating protein-

protein interactions, while the kinase domain is responsible for catalyzing the transfer of a

phosphate group from ATP to a tyrosine residue on a substrate protein.[2] Substrate
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recognition by p60c-Src is a multi-faceted process, relying on the coordinated action of these

domains to achieve high specificity.

The Role of SH2 and SH3 Domains in Substrate
Recognition
SH2 Domain: Targeting Phosphotyrosine Motifs
The Src Homology 2 (SH2) domain is a structurally conserved module of approximately 100

amino acids that recognizes and binds to specific phosphotyrosine (pY)-containing motifs on

substrate proteins.[2] This interaction is a key determinant in localizing p60c-Src to its

substrates and scaffolding proteins within cellular signaling pathways. The binding specificity of

the c-Src SH2 domain is primarily determined by the amino acid residues immediately C-

terminal to the phosphotyrosine. The optimal binding motif for the c-Src SH2 domain has been

identified as pY-E-E-I.[3]

SH3 Domain: Recognizing Proline-Rich Sequences
The Src Homology 3 (SH3) domain is a smaller module of about 60 amino acids that binds to

proline-rich sequences, typically containing a P-X-X-P core motif (where X is any amino acid).

[4] These proline-rich motifs often adopt a left-handed polyproline type II (PPII) helix

conformation, which fits into a hydrophobic pocket on the surface of the SH3 domain. The

interaction between the SH3 domain and its target is generally of lower affinity than the SH2-pY

interaction but is crucial for the proper assembly of signaling complexes and for bringing the

kinase domain in proximity to its substrates. SH3 domains can recognize their ligands in two

opposite orientations, categorized as Class I (R-x-x-P-x-x-P) and Class II (P-x-x-P-x-R).

The Kinase Domain: Catalysis and Fine-Tuning of
Specificity
The kinase (SH1) domain of p60c-Src is responsible for the phosphotransfer reaction. While

the SH2 and SH3 domains play a primary role in coarse targeting, the kinase domain itself

contributes to substrate specificity through interactions with residues surrounding the target

tyrosine. Studies with peptide substrates have revealed that p60c-Src has a broad substrate

specificity at the active site, capable of phosphorylating a variety of amino acid sequences.

However, certain residues around the target tyrosine can significantly influence the efficiency of
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phosphorylation. For instance, acidic residues N-terminal to the tyrosine and a large

hydrophobic residue at the Y+3 position are generally favored.

Quantitative Analysis of p60c-Src Substrate
Interactions
The affinity and kinetics of p60c-Src domain-substrate interactions are critical for understanding

the dynamics of signal transduction. These parameters are typically determined using

techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry

(ITC) for binding interactions, and in vitro kinase assays for enzymatic activity.

Table 1: Binding Affinities of p60c-Src SH2 Domain with
Phosphopeptides

Phosphopeptide
Sequence

Source Protein
Dissociation
Constant (Kd)

Reference

pYEEI
Hamster polyomavirus

middle T antigen
~3.7 nM

TEPQpYEEIPIYL 4 nM

pY527 (c-Src) c-Src
Low Affinity (~10^4-

fold lower than pYEEI)

pY416 (c-Src) c-Src
Low Affinity (~10^4-

fold lower than pYEEI)

pY751 (PDGF-R) PDGF Receptor
Lower Affinity (~100-

fold lower than pYEEI)

Table 2: Kinetic Parameters of p60c-Src Kinase Domain
for Peptide Substrates
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Peptide
Substrate

Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

RRLIEDAEYAAR

RG (Src

autophosphorylat

ion site)

- - -

(FGE)3Y(GEF)2

GD

38-fold lower

than Src

autophosphorylat

ion peptide

6.6-fold higher

than Src

autophosphorylat

ion peptide

251-fold higher

than Src

autophosphorylat

ion peptide

Val-5 Angiotensin

II
~mM range - -

Wild-type v-Src

with ATP
- -

1.6 x 10⁵

min⁻¹M⁻¹

Mutant v-Src

(V323A, I338A)

with N6-

(cyclopentyl) ATP

- -
3.3 x 10³

min⁻¹M⁻¹

Mutant v-Src

(V323A, I338A)

with ATP

- -
5.3 x 10³

min⁻¹M⁻¹

Experimental Protocols
In Vitro Src Kinase Assay (Radiometric)
This protocol describes a method for measuring the phosphotransferase activity of p60c-Src

using a radiolabeled ATP analog.

Materials:

Purified active p60c-Src enzyme
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Src Kinase Reaction Buffer (SrcRB): 100mM Tris-HCl, pH 7.2, 125mM MgCl2, 25mM MnCl2,

2mM EGTA, 0.25mM sodium orthovanadate, 2mM dithiothreitol.

Src Kinase Substrate Peptide (e.g., KVEKIGEGTYGVVYK)

[γ-³²P]ATP

40% Trichloroacetic acid (TCA)

0.75% Phosphoric acid

Acetone

P81 phosphocellulose paper

Scintillation vials and cocktail

Scintillation counter

Procedure:

Prepare the reaction mixture in a microfuge tube on ice by adding the following in order:

10 µL of SrcRB

10 µL of substrate peptide (to a final concentration of 150-375 µM)

10 µL of purified p60c-Src (2-20 Units/assay)

Initiate the reaction by adding 10 µL of diluted [γ-³²P]ATP.

Incubate the reaction for 10 minutes at 30°C.

Stop the reaction by adding 20 µL of 40% TCA and incubate for 5 minutes at room

temperature to precipitate the peptide.

Spot 25 µL of the supernatant onto the center of a 2cm x 2cm P81 phosphocellulose paper

square.
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Wash the P81 paper squares three times for 5 minutes each with 0.75% phosphoric acid.

Wash the squares once with acetone for 5 minutes.

Transfer the dried squares to a scintillation vial, add 5 mL of scintillation cocktail, and

measure the incorporated radioactivity using a scintillation counter.

Surface Plasmon Resonance (SPR) for SH2 Domain-
Peptide Interaction
This protocol provides a general workflow for analyzing the binding of a phosphopeptide to the

p60c-Src SH2 domain using SPR.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), ethanolamine)

Purified GST-tagged p60c-Src SH2 domain (ligand)

Synthetic phosphopeptide (analyte)

Running buffer (e.g., HBS-EP)

Procedure:

Ligand Immobilization:

Equilibrate the sensor chip with running buffer.

Activate the sensor surface by injecting a mixture of NHS and EDC.

Inject the purified GST-tagged Src SH2 domain over the activated surface to achieve

covalent immobilization.
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Deactivate any remaining active esters by injecting ethanolamine.

Analyte Binding:

Inject a series of concentrations of the phosphopeptide analyte over the immobilized SH2

domain surface.

Monitor the change in resonance units (RU) in real-time to observe the association and

dissociation phases.

Regenerate the sensor surface between analyte injections using a suitable regeneration

solution (e.g., a short pulse of low pH buffer).

Data Analysis:

Subtract the response from a reference flow cell to correct for bulk refractive index

changes.

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to

determine the association rate constant (ka), dissociation rate constant (kd), and the

equilibrium dissociation constant (Kd).

Signaling Pathways and Experimental Workflows
The substrate recognition of p60c-Src is fundamental to its role in various signaling pathways.

Below are diagrams illustrating a simplified p60c-Src signaling pathway and the experimental

workflows described above.
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Caption: Simplified p60c-Src signaling pathway.
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Caption: Workflow for a radiometric in vitro kinase assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b3342299?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3342299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Immobilize SH2 Domain
(Ligand) on Sensor Chip

Inject Phosphopeptide
(Analyte) at various concentrations

Measure Real-time Binding
(Association & Dissociation)

Regenerate Sensor Surface

Next concentration

Analyze Sensorgrams
(Determine ka, kd, Kd)

All concentrations tested

End

Click to download full resolution via product page

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion
The substrate recognition of p60c-Src is a highly regulated and specific process that relies on

the interplay between its SH2, SH3, and kinase domains. A thorough understanding of the

structural and kinetic basis of these interactions is essential for the development of novel
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therapeutic strategies that target p60c-Src in diseases such as cancer. The experimental

approaches detailed in this guide provide a framework for the continued investigation of p60c-

Src function and the identification of specific inhibitors. As our knowledge of the p60c-Src

signalosome expands, so too will our ability to precisely modulate its activity for therapeutic

benefit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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